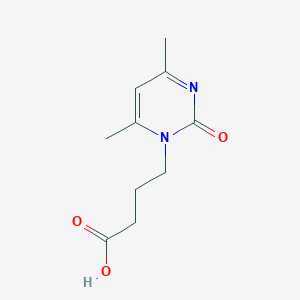
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a butanoic acid moiety attached to the nitrogen atom at position 1 of the pyrimidine ring . It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid typically involves the condensation of 4,6-dimethyl-2-oxopyrimidine with butanoic acid derivatives under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives and oxo or hydroxyl derivatives of the original compound .
科学的研究の応用
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid has several scientific research applications:
作用機序
The mechanism of action of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-oxopyrimidine: A precursor in the synthesis of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid.
Butanoic acid derivatives: Various derivatives are used in the synthesis and modification of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the butanoic acid moiety . This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications .
生物活性
Overview
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid is a pyrimidine derivative with significant potential in biological research. Its molecular formula is C₁₀H₁₄N₂O₃, and it has a molecular weight of approximately 210.23 g/mol. This compound is being studied for its biological activities, particularly its interactions with various enzymes and receptors that could lead to therapeutic applications.
Chemical Structure
The structure of this compound features a pyrimidine ring substituted with a butanoic acid moiety. This unique configuration contributes to its biological activity and potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism, such as α-glucosidase. This inhibition can help manage blood sugar levels in diabetic patients.
- Molecular Interactions : Studies indicate that the compound forms stable complexes with target enzymes through multiple interactions, including hydrogen bonds and π-stacking interactions. These interactions enhance its binding affinity and efficacy as an inhibitor.
Biological Activity
Research findings highlight several aspects of the biological activity of this compound:
Enzyme Inhibition
The compound's ability to inhibit α-glucosidase has been well-documented. This inhibition is crucial for controlling postprandial blood glucose levels. The structure–activity relationship (SAR) studies suggest that modifications in the acidic linker can enhance its inhibitory potency against this enzyme.
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits low toxicity towards normal cell lines while maintaining activity against cancerous cells. This characteristic is essential for developing therapeutic agents that selectively target cancer cells without harming healthy tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited α-glucosidase at various concentrations, showing a dose-dependent response. The results are summarized in Table 1 below:
Concentration (µM) % Inhibition 50 45% 100 70% 200 85% -
Cytotoxicity Assessment : In vitro tests showed that the compound had minimal cytotoxic effects on L929 normal cells while exhibiting significant growth inhibition in cancer cell lines (A549 and HepG2). The findings are presented in Table 2:
Cell Line Concentration (µM) Viability (%) L929 100 95% A549 100 60% HepG2 100 55%
特性
IUPAC Name |
4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBKGKHNCSKZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













